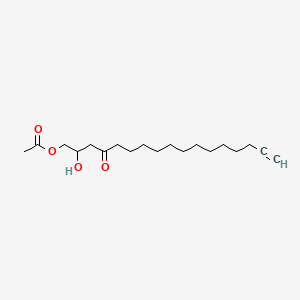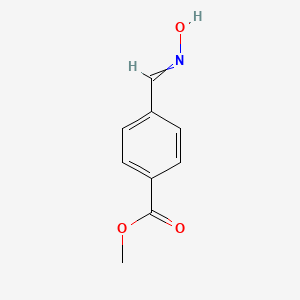
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Vue d'ensemble
Description
“2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid” is a compound with a molecular weight of 219.2 . It is a 2-hydroxy monocarboxylic acid that is acrylic acid in which the hydrogen at position 2 is substituted by a hydroxy group and a hydrogen at position 3 is substituted by a 4-hydroxyphenyl group .
Molecular Structure Analysis
The compound’s IUPAC name is (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid . Its InChI code is 1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)/b8-4- .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 215-220 degrees Celsius .Applications De Recherche Scientifique
Dye-Sensitized Solar Cells (DSSCs)
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: is a significant dye used in the development of DSSCs . These solar cells are a cost-effective alternative to traditional silicon photovoltaic cells. The compound’s structural, optoelectronic, and thermodynamic properties have been extensively studied, revealing its potential as a nonlinear optical material due to its favorable dipole moment, polarizability, and hyperpolarizability .
Nonlinear Optical Materials
The optoelectronic properties of this compound make it an excellent candidate for nonlinear optical materials . Its high first-order molecular hyperpolarizability indicates that it can be used in applications requiring the manipulation of light, such as in optical switches and modulators .
Parkinson’s Disease Treatment
This compound is structurally related to Entacapone , a drug used as a COMT inhibitor for treating Parkinson’s disease . Research into the synthesis and application of this compound could lead to improved treatments for neurological conditions by increasing the bioavailability of L-DOPA .
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the synthesis of pharmaceuticals like Entacapone. Its reactivity under nucleophilic attack allows for the creation of various derivatives, which can be further explored for medical applications .
Vibrational Spectroscopy Analysis
Infrared and Raman spectroscopy techniques have been employed to understand the vibrational analysis of this molecule. Such studies are crucial for identifying the molecular structure and understanding the interactions within the compound .
Thermodynamic Property Modeling
The compound’s entropy and enthalpy have been calculated, providing insights into its stability and reactivity under different conditions. This information is vital for designing processes where the compound is used under varying thermal environments .
Tuberculosis and Dengue Treatment
Preliminary studies suggest that derivatives of this compound exhibit in vitro activity against tuberculosis and dengue. This opens up new avenues for the development of treatments against these diseases .
Electronic Property Analysis
The compound’s HOMO and LUMO energy levels and energy gap have been modeled, which is essential for understanding its electronic properties. Such analysis is beneficial for designing molecules with specific electronic characteristics for use in electronic devices .
Safety and Hazards
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Result of Action
It has been used in the synthesis of dye-sensitized solar cells (dsscs), where it acts as a sensitizer .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid . For instance, it is recommended to store the compound at room temperature .
Propriétés
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMEVXDNSXEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399193 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72791-61-8 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)




